molecular formula C7H7BrN2O B182510 4-Bromobenzohydrazide CAS No. 5933-32-4

4-Bromobenzohydrazide

Cat. No. B182510
CAS RN: 5933-32-4
M. Wt: 215.05 g/mol
InChI Key: UYIMBYKIIMYFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07737168B2

Procedure details

A mixture of cis-cyclohexanedicarboxylic anhydride (150 mg, 0.97 mmol) and 4-bromobenzoic hydrazide (220 mg, 1.02 mmol) in ethanol (10 mL) was heated under argon overnight. The solvent was removed via rotary evaporation. Purification by column chromatography on silica gel using 1/1 hexane/ethyl acetate as eluent provided 179 mg (52%) of the desired product as a white solid.
[Compound]
Name
cis-cyclohexanedicarboxylic anhydride
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:14])[CH3:13]>>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][N:9]2[C:12](=[O:14])[CH:13]3[CH:5]([CH2:4][CH2:3][CH2:2][CH2:11]3)[C:6]2=[O:7])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
cis-cyclohexanedicarboxylic anhydride
Quantity
150 mg
Type
reactant
Smiles
Name
Quantity
220 mg
Type
reactant
Smiles
BrC1=CC=C(C(=O)NN)C=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under argon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed via rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel using 1/1 hexane/ethyl acetate as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NN2C(C3CCCCC3C2=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 179 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.